2-ethylhexyl 2-methylprop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate
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Overview
Description
2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide is a complex polymer used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in coatings, adhesives, and other materials requiring durability and flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide typically involves free radical polymerization. The process begins with the monomers 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, 2-ethylhexyl 2-methyl-2-propenoate, and N-(hydroxymethyl)-2-propenamide. These monomers are mixed in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile, under controlled temperature conditions (usually between 60-80°C) to initiate the polymerization reaction .
Industrial Production Methods
In industrial settings, the polymerization process is often carried out in large reactors with precise control over temperature, pressure, and monomer concentrations. The resulting polymer is then purified and processed into the desired form, such as films, coatings, or adhesives.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites of the propenoic acid units.
Substitution: The hydroxymethyl group in N-(hydroxymethyl)-2-propenamide can participate in substitution reactions, leading to the formation of derivatives with different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives and substituted polymers with enhanced properties for specific applications.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials with tailored properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable, flexible films.
Industry: Utilized in the production of high-performance adhesives and coatings for automotive and aerospace applications .
Mechanism of Action
The mechanism of action of this polymer involves its ability to form strong, flexible networks through cross-linking of the hydroxymethyl groups in N-(hydroxymethyl)-2-propenamide. This cross-linking enhances the mechanical properties and chemical resistance of the polymer, making it suitable for demanding applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate .
- 2-Propenoic acid, 2-methyl-, 1,1’- (1,2-ethanediyl) ester .
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide offers superior flexibility and chemical resistance due to the presence of the 2-ethylhexyl and hydroxymethyl groups. These functional groups contribute to the polymer’s enhanced performance in various applications .
Properties
CAS No. |
25322-90-1 |
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Molecular Formula |
C26H43NO8 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-ethylhexyl 2-methylprop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H22O2.C10H14O4.C4H7NO2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4;1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-2-4(7)5-3-6/h11H,3,5-9H2,1-2,4H3;1,3,5-6H2,2,4H3;2,6H,1,3H2,(H,5,7) |
InChI Key |
BQNUKFSXCNRSIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C(=C)C.C=CC(=O)NCO |
Related CAS |
25322-90-1 |
Origin of Product |
United States |
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